molecular formula C13H13NOS B12983546 2-(((4-Methoxyphenyl)thio)methyl)pyridine

2-(((4-Methoxyphenyl)thio)methyl)pyridine

Cat. No.: B12983546
M. Wt: 231.32 g/mol
InChI Key: ZOHHIIYZLSACBZ-UHFFFAOYSA-N
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Description

2-(((4-Methoxyphenyl)thio)methyl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with a methoxyphenylthio group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both the pyridine and methoxyphenylthio groups imparts unique chemical properties to the compound, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Methoxyphenyl)thio)methyl)pyridine typically involves the reaction of 4-methoxybenzenethiol with a suitable pyridine derivative. One common method is the nucleophilic substitution reaction, where 4-methoxybenzenethiol reacts with a halomethylpyridine under basic conditions to form the desired product. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is usually maintained at around 60-80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(((4-Methoxyphenyl)thio)methyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield thiols or thioethers, depending on the reducing agent used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

2-(((4-Methoxyphenyl)thio)methyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(((4-Methoxyphenyl)thio)methyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, thereby exerting antioxidant or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(((4-Methoxyphenyl)thio)methyl)benzene
  • 2-(((4-Methoxyphenyl)thio)methyl)thiophene
  • 2-(((4-Methoxyphenyl)thio)methyl)pyrimidine

Uniqueness

2-(((4-Methoxyphenyl)thio)methyl)pyridine is unique due to the presence of both the pyridine ring and the methoxyphenylthio group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, highlighting its potential for various applications .

Properties

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

2-[(4-methoxyphenyl)sulfanylmethyl]pyridine

InChI

InChI=1S/C13H13NOS/c1-15-12-5-7-13(8-6-12)16-10-11-4-2-3-9-14-11/h2-9H,10H2,1H3

InChI Key

ZOHHIIYZLSACBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SCC2=CC=CC=N2

Origin of Product

United States

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